molecular formula C7H17NO B14729310 2-(Pentan-2-ylamino)ethanol CAS No. 6622-24-8

2-(Pentan-2-ylamino)ethanol

Cat. No.: B14729310
CAS No.: 6622-24-8
M. Wt: 131.22 g/mol
InChI Key: YGOWPDFSHXDZOL-UHFFFAOYSA-N
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Description

2-(Pentan-2-ylamino)ethanol is an organic compound with the molecular formula C7H17NO It is a secondary amine and an alcohol, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Pentan-2-ylamino)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-aminoethanol with 2-pentanone under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the amino group to the carbonyl group of the ketone, followed by reduction to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process conditions are optimized to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-2-ylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Pentan-2-ylamino)acetone or 2-(Pentan-2-ylamino)acetaldehyde.

    Reduction: Formation of 2-(Pentan-2-ylamino)ethane.

    Substitution: Formation of 2-(Pentan-2-ylamino)ethyl halides or ethers.

Scientific Research Applications

2-(Pentan-2-ylamino)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Pentan-2-ylamino)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s activity in biochemical pathways, potentially affecting enzyme function and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-(Pentan-3-ylamino)ethanol: Similar structure but with the amino group attached to the third carbon of the pentyl chain.

    2-(Hexan-2-ylamino)ethanol: Similar structure with a hexyl chain instead of a pentyl chain.

    2-(Butan-2-ylamino)ethanol: Similar structure with a butyl chain instead of a pentyl chain.

Uniqueness

2-(Pentan-2-ylamino)ethanol is unique due to its specific combination of a secondary amine and a hydroxyl group, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

6622-24-8

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-(pentan-2-ylamino)ethanol

InChI

InChI=1S/C7H17NO/c1-3-4-7(2)8-5-6-9/h7-9H,3-6H2,1-2H3

InChI Key

YGOWPDFSHXDZOL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCCO

Origin of Product

United States

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